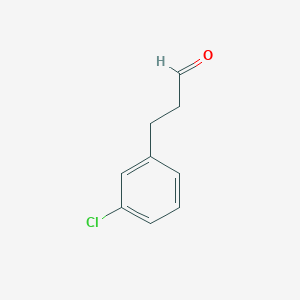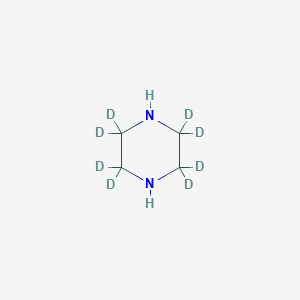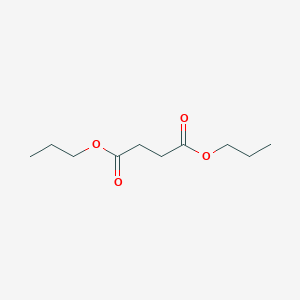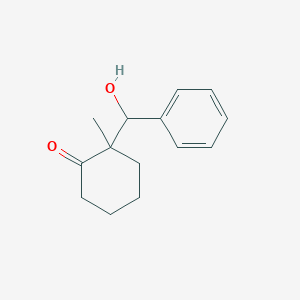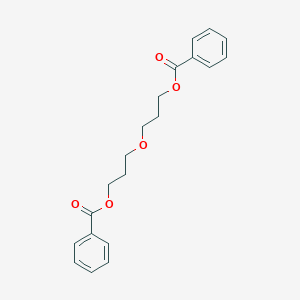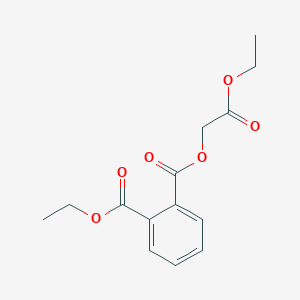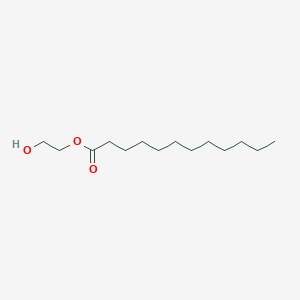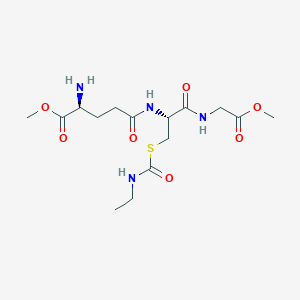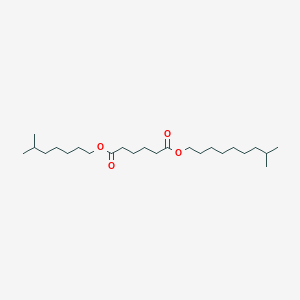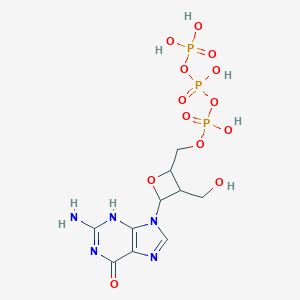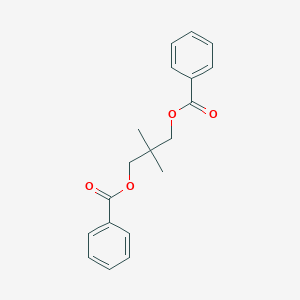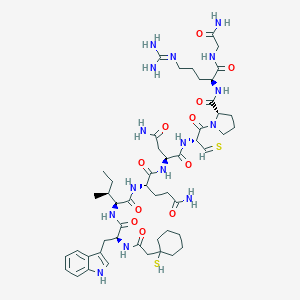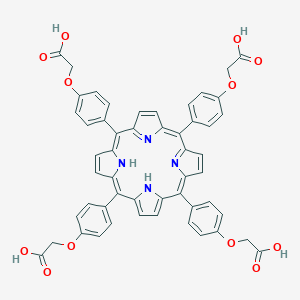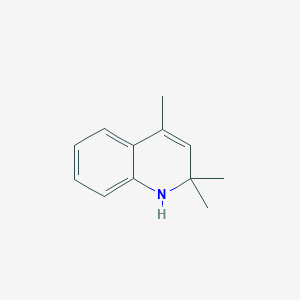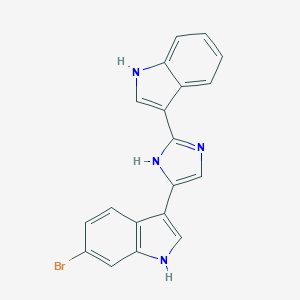
Nortopsentin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nortopsentin C is a natural product that has gained significant attention in the scientific community due to its promising biological activities. It is a cyclic peptide that is derived from the marine sponge Topsentia sp. Nortopsentin C has shown potential as an anticancer agent, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of Nortopsentin C involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell survival, growth, and proliferation. Nortopsentin C inhibits the phosphorylation of Akt and mTOR, which leads to the inhibition of the pathway. This inhibition results in the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Nortopsentin C has been shown to have various biochemical and physiological effects. It inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Nortopsentin C also inhibits the activity of the enzyme histone deacetylase, which is involved in gene expression regulation. These effects contribute to the anticancer properties of Nortopsentin C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nortopsentin C has several advantages for lab experiments. It is a natural product, which makes it a good candidate for drug discovery. It has also shown promising results in various cancer cell lines, making it a potential anticancer agent. However, the isolation and purification of Nortopsentin C from the sponge can be challenging, which limits its availability for lab experiments.
Direcciones Futuras
There are several future directions for the study of Nortopsentin C. One direction is to study its potential as an anticancer agent in animal models. Another direction is to study its potential as a drug candidate for other diseases, such as Alzheimer's disease. The synthesis of analogs of Nortopsentin C can also be explored to improve its efficacy and selectivity.
Conclusion:
In conclusion, Nortopsentin C is a promising natural product that has shown potential as an anticancer agent. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which leads to the induction of apoptosis in cancer cells. Nortopsentin C has several advantages for lab experiments, but its availability can be limited due to the isolation and purification process. There are several future directions for the study of Nortopsentin C, which include studying its potential as a drug candidate for other diseases and synthesizing analogs to improve its efficacy and selectivity.
Métodos De Síntesis
Nortopsentin C is synthesized from the Topsentia sp. sponge, which is found in the Pacific Ocean. The isolation and purification of Nortopsentin C from the sponge involve a series of extraction and chromatographic techniques. The structure of Nortopsentin C was elucidated using spectroscopic methods such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
Nortopsentin C has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Nortopsentin C induces apoptosis, which is programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential steps in cancer metastasis.
Propiedades
Número CAS |
134029-45-1 |
|---|---|
Nombre del producto |
Nortopsentin C |
Fórmula molecular |
C19H13BrN4 |
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
6-bromo-3-[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-1H-indole |
InChI |
InChI=1S/C19H13BrN4/c20-11-5-6-13-14(8-22-17(13)7-11)18-10-23-19(24-18)15-9-21-16-4-2-1-3-12(15)16/h1-10,21-22H,(H,23,24) |
Clave InChI |
OWBTWZBJRVBXIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



